![molecular formula C11H11ClO3 B13514302 2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acetaldehyde](/img/structure/B13514302.png)
2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetaldehyde typically involves the following steps:
Formation of the Benzodioxepin Ring: The initial step involves the formation of the benzodioxepin ring system. This can be achieved through a cyclization reaction involving a suitable precursor, such as a dihydroxybenzene derivative and an epoxide.
Introduction of the Chloro Substituent: The chloro substituent can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Acetaldehyde Group: The final step involves the introduction of the acetaldehyde group. This can be achieved through a formylation reaction using reagents like formic acid or formaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The acetaldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The acetaldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 2-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid.
Reduction: 2-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It can be used in studies to understand its biological activity and potential as a drug candidate.
Chemical Research: It can be used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylethan-1-amine: This compound has a similar structure but with an amine group instead of an acetaldehyde group.
(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid: This compound has a carboxylic acid group instead of an acetaldehyde group.
Uniqueness
The uniqueness of 2-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetaldehyde lies in its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a chloro substituent and an acetaldehyde group allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C11H11ClO3 |
|---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
2-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetaldehyde |
InChI |
InChI=1S/C11H11ClO3/c12-9-6-8(2-3-13)7-10-11(9)15-5-1-4-14-10/h3,6-7H,1-2,4-5H2 |
InChI Key |
NAAVKIPJBKICIF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)CC=O)Cl)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



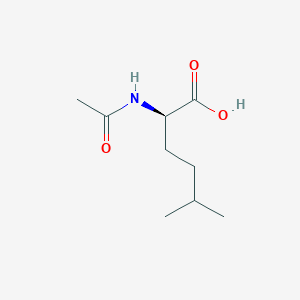
amino}acetic acid hydrochloride](/img/structure/B13514235.png)
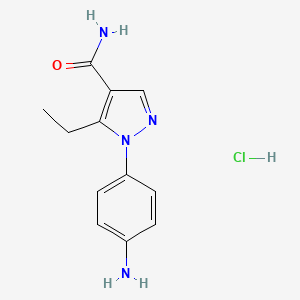
![Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13514246.png)
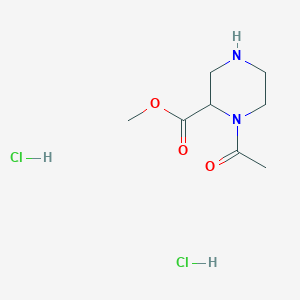
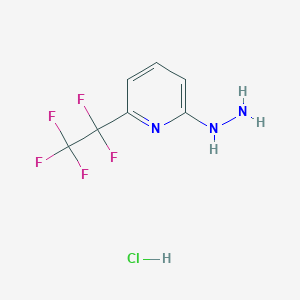
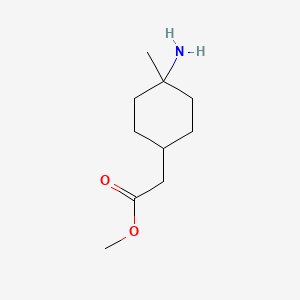
![2-[(Tert-butoxycarbonyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B13514292.png)
![3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13514294.png)

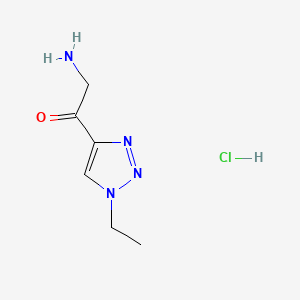
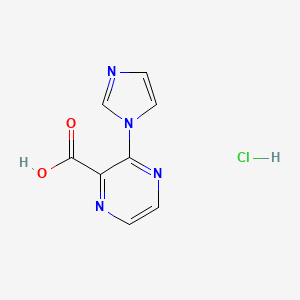
![rac-1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propan-1-one hydrochloride, trans](/img/structure/B13514313.png)
